![molecular formula C6H5ClN4 B1314699 4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine CAS No. 865444-79-7](/img/structure/B1314699.png)

4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine

Overview

Description

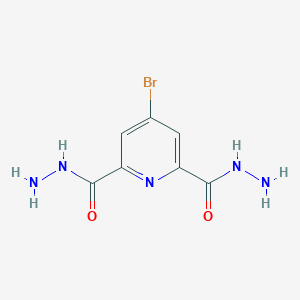

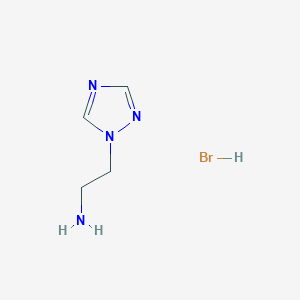

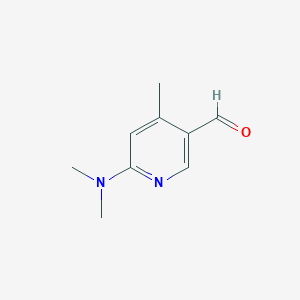

4-Chloro-5-methyl-imidazo[5,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 865444-79-7. It has a molecular weight of 168.59 and its IUPAC name is 4-chloro-5-methylimidazo[5,1-f][1,2,4]triazine .

Synthesis Analysis

The synthesis of imidazo[5,1-f][1,2,4]triazin-2-amines (imidazotriazines) has been reported in the literature . The synthesis of various heterocyclic compounds, including triazines and tetrazines, has been achieved through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4/c1-4-5-6(7)8-2-10-11(5)3-9-4/h2-3H,1H3 . This indicates the presence of a chlorine atom, a methyl group, and an imidazo[5,1-f][1,2,4]triazine ring in the molecule.Chemical Reactions Analysis

Triazines and tetrazines, which include this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a weak base and much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution .Scientific Research Applications

Reactivity with Nucleophiles

A study by Sadchikova and Mokrushin (2014) explored the reactivity of a related compound, diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate, with nucleophiles. They found selective formation of monoamides when interacting with primary and secondary aliphatic amines. This reactivity led to the synthesis of various derivatives including imidazo-[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and imidazo[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzo- diazepines, as well as (pyrazol-4-ylidenehydrazino)imidazoles, depending on the bisnucleophile used (Sadchikova & Mokrushin, 2014).

Synthesis of Novel Derivatives

El-aal et al. (2016) synthesized 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones as key intermediates for the synthesis of novel imidazo[2,1-c][1,2,4]triazine derivatives. These derivatives showed high antibacterial and antifungal activities, highlighting their potential in antimicrobial research (El-aal, Fattah, Osman, & Seliem, 2016).

Synthetic Approaches and Applications

Werner et al. (2010) developed synthetic approaches for 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, showcasing diverse applications in chemical synthesis (Werner et al., 2010).

Synthesis of Analogues

Mokrushin et al. (1976) worked on the synthesis of 4-Chloroimidazo[4,5-d]-1,2,3-triazine by oxidative chlorination, exploring its reaction with nucleophilic agents. Their work contributes to the understanding of the chemical properties and potential applications of related compounds (Mokrushin et al., 1976).

Novel Synthesis Methods

Heim-Riether & Healy (2005) reported a novel method for synthesizing diversely substituted derivatives of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, highlighting the importance of innovative approaches in chemical synthesis (Heim-Riether & Healy, 2005).

Mechanism of Action

It’s worth noting that compounds with a similar structure, such as 1,2,4-triazine derivatives, have been reported to possess a broad spectrum of biological activities including antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, antiparasitic activities .

Biochemical Analysis

Biochemical Properties

4-Chloro-5-methyl-imidazo[5,1-F][1,2,4]triazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the activity and function of these biomolecules .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can activate certain signaling pathways by interacting with specific receptors or signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and other metabolites . These interactions can have downstream effects on cellular metabolism and energy production.

Properties

IUPAC Name |

4-chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-5-6(7)8-2-10-11(5)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQZKUDARXMPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246487 | |

| Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865444-79-7 | |

| Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methylimidazo[5,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)